molecular formula C16H22O B14214118 Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl- CAS No. 578006-84-5

Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-

Katalognummer: B14214118
CAS-Nummer: 578006-84-5
Molekulargewicht: 230.34 g/mol
InChI-Schlüssel: DVVMERLETKPIBC-GOEBONIOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-, is a complex organic compound with a unique structure that includes a cyclopentyl ring substituted with a phenyl group and a methanone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl- typically involves the use of advanced organic synthesis techniques. One common method involves the reaction of a cyclopentyl derivative with a phenylmethanone precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of various chemical products and materials .

Wirkmechanismus

The mechanism of action of Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl- include:

Uniqueness

Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

578006-84-5

Molekularformel

C16H22O

Molekulargewicht

230.34 g/mol

IUPAC-Name

[(1R,3S)-1-methyl-3-propan-2-ylcyclopentyl]-phenylmethanone

InChI

InChI=1S/C16H22O/c1-12(2)14-9-10-16(3,11-14)15(17)13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3/t14-,16+/m0/s1

InChI-Schlüssel

DVVMERLETKPIBC-GOEBONIOSA-N

Isomerische SMILES

CC(C)[C@H]1CC[C@@](C1)(C)C(=O)C2=CC=CC=C2

Kanonische SMILES

CC(C)C1CCC(C1)(C)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.